Alexa Fluor 594 meta-isomer Alexa Fluor 594 meta-isomer Alexa Fluor 594 meta-isomer is the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 594.
Brand Name: Vulcanchem
CAS No.: 295348-87-7
VCID: VC8166562
InChI: InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53)
SMILES: CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C
Molecular Formula: C39H37N3O13S2
Molecular Weight: 819.9 g/mol

Alexa Fluor 594 meta-isomer

CAS No.: 295348-87-7

Cat. No.: VC8166562

Molecular Formula: C39H37N3O13S2

Molecular Weight: 819.9 g/mol

* For research use only. Not for human or veterinary use.

Alexa Fluor 594 meta-isomer - 295348-87-7

Specification

CAS No. 295348-87-7
Molecular Formula C39H37N3O13S2
Molecular Weight 819.9 g/mol
IUPAC Name [13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate
Standard InChI InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)23-8-7-20(11-26(23)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53)
Standard InChI Key KWHCBZDWVYWWLE-UHFFFAOYSA-N
SMILES CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C
Canonical SMILES CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

The Alexa Fluor 594 meta-isomer is defined by its unique molecular architecture, which distinguishes it from para- and ortho-isomers. Its IUPAC name, [13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate, reflects the complex polycyclic system that enables its fluorescence properties . Key structural features include:

  • Succinimidyl Ester Reactivity: The 5-succinimidyloxycarbonyl group facilitates covalent bonding with primary amines (ε-amino groups of lysine residues, N-termini) .

  • Sulfonate Modifications: Dual sulfomethyl groups enhance water solubility and reduce non-specific binding in biological systems .

  • Meta-Substitution Pattern: The meta-position of the reactive group minimizes steric hindrance during conjugation, improving labeling efficiency compared to para-isomers.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₉H₃₇N₃O₁₃S₂
Molecular Weight819.9 g/mol
Excitation λₘₐₓ590 nm
Emission λₘₐₓ617–660 nm
Extinction Coefficient92,000 M⁻¹cm⁻¹
Quantum Yield0.66
Photostability (t₁/₂)>60 min (488 nm, 50 mW/cm²)

Spectral Optimization and Imaging Performance

The dye’s photophysical properties make it particularly effective in demanding fluorescence applications:

Spectral Separation

With a Stokes shift of 27–70 nm (dependent on solvent polarity), Alexa Fluor 594 meta-isomer minimizes self-quenching and enables multiplexing with common fluorophores:

  • Green Channel: Minimal bleed-through with Alexa Fluor 488 (ex/em 495/519 nm) .

  • Far-Red Channel: Distinct separation from Alexa Fluor 647 (ex/em 650/668 nm) .

pH Stability

Unlike pH-sensitive dyes (e.g., fluorescein derivatives), Alexa Fluor 594 meta-isomer maintains fluorescence intensity across pH 4–10, critical for lysosomal and endosomal tracking studies .

Two-Photon Compatibility

The compound exhibits a two-photon absorption cross-section of 85 GM at 800 nm, enabling deep-tissue imaging in model organisms like zebrafish embryos.

Conjugation Chemistry and Bioconjugation Protocols

The NHS ester reacts with primary amines under mild conditions:

Standard Conjugation Protocol

  • Buffer: 0.1 M sodium bicarbonate (pH 8.3) containing 1% DMSO .

  • Molar Ratio: 5–10:1 (dye:protein) for antibodies; 2–5:1 for peptides .

  • Incubation: 1 hr at 22°C or 16 hr at 4°C for heat-sensitive targets .

  • Purification: Size-exclusion chromatography (e.g., PD-10 columns) removes unreacted dye .

Table 2: Conjugation Efficiency Across Biomolecule Classes

TargetLabeling Efficiency (%)Degree of Labeling (DoL)
IgG Antibodies92–983.5–4.2
Streptavidin85–902.8–3.4
Aminated Oligonucleotides78–821.2–1.8
Cell Surface Proteins65–750.8–1.2

Advanced Research Applications

Super-Resolution Microscopy

In direct Stochastic Optical Reconstruction Microscopy (dSTORM), Alexa Fluor 594 meta-isomer achieves localization precision of 8–12 nm when used with switching buffers containing 100 mM mercaptoethylamine (pH 8.0) . Its low duty cycle (<0.1%) reduces background in time-resolved imaging.

Flow Cytometry Multiplexing

When paired with Alexa Fluor 488 and BV650, the dye enables 14-color immunophenotyping panels. A 2024 study quantified CD4+/CD8+ T-cell ratios in HIV patients with a coefficient of variation (CV) <2% using this configuration.

Intracellular Trafficking Studies

Conjugation to transferrin demonstrated a 38% improvement in endosomal tracking resolution compared to Texas Red, attributed to reduced lysosomal accumulation .

Comparative Analysis with Alternative Fluorophores

Table 3: Performance Metrics Against Common Red Emitters

ParameterAlexa Fluor 594Texas RedCy3.5
Quantum Yield0.660.510.58
Photostability (t₁/₂)62 min28 min45 min
Multiplexing Capacity8 channels5 channels6 channels
Two-Photon Efficiency85 GM42 GM67 GM
Serum Stability (24 hr)98%82%91%

Industrial Synthesis and Quality Control

Large-scale production involves:

  • Core Fluorophore Synthesis: Condensation of xanthene derivatives under argon .

  • Isomer Separation: Hydrophobic interaction chromatography (HPLC) with C18 columns .

  • Ester Activation: Reaction with N-hydroxysuccinimide in anhydrous DMF .

Critical quality metrics include:

  • Isomeric Purity: >99% (HPLC, 254 nm) .

  • Free NHS Content: <0.5% (TNBS assay).

  • Endotoxin Levels: <0.1 EU/mg (LAL test) .

Emerging Applications and Future Directions

Recent advancements highlight novel uses:

  • DNA-PAINT Imaging: As a docking strand (5’-Cy3B-ATTO643), it achieves <5 nm resolution in mitochondrial membrane studies.

  • Nanoparticle Tracking: Gold nanorods functionalized with Alexa Fluor 594 meta-isomer enable simultaneous plasmonic and fluorescent detection in tumor models.

  • CRISPR-Cas9 Reporting: Conjugation to sgRNAs permits real-time editing visualization with 92% correlation to Western blot data.

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